molecular formula C10H21N3O2S B1471264 2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide CAS No. 2089922-71-2

2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide

Cat. No. B1471264
M. Wt: 247.36 g/mol
InChI Key: YLOREVFCERYSSA-UHFFFAOYSA-N
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Description

2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide (ETTD) is a novel molecule that has been the focus of much scientific research in recent years due to its potential applications in a variety of fields. ETTD is a heterocyclic compound featuring a five-membered ring system, and is composed of an oxygen-containing sulfur atom, an ethyl group, and a piperidine group. It has been studied for its potential uses in pharmaceuticals, agrochemicals, and other chemical applications.

Scientific Research Applications

Molecular and Crystal Structures

The molecular and crystal structures of 1,2,4-benzothiadiazine derivatives, which are closely related to 2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide, have been extensively studied. These compounds exhibit distinct packing motifs and form supramolecular assemblies through various hydrogen bonding and intermolecular interactions. The synthesis and structural analysis provide a foundational understanding for exploring the scientific applications of these compounds (Kumar et al., 2015).

Cyclisation Chemistry and Synthetic Routes

The cyclisation chemistry of 4H-1,2,6-thiadiazines offers insights into their synthetic versatility. Compounds derived from these reactions exhibit potential for further functionalization, illustrating their applicability in various chemical syntheses and potential pharmaceutical applications (Koutentis & Rees, 2000).

Synthesis and Biological Properties

Piperidine-substituted benzothiazole derivatives, sharing structural features with 2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide, have been synthesized and evaluated for their biological activities. These compounds exhibit promising antibacterial and antifungal properties, highlighting the potential of such molecules in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Anti-arrhythmic Activity

The synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives demonstrates their significant anti-arrhythmic activity. These findings suggest the therapeutic potential of structurally related compounds in the treatment of arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Novel Synthesis Methods

The development of novel synthesis methods for 1,2,4-thiadiazinane 1,1-dioxides showcases the innovative approaches in chemical synthesis, potentially expanding the utility of these compounds in various scientific research applications (Khumalo et al., 2018).

properties

IUPAC Name

2-ethyl-6-piperidin-4-yl-1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S/c1-2-12-8-3-9-13(16(12,14)15)10-4-6-11-7-5-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOREVFCERYSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCN(S1(=O)=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 2
2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 3
2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 4
2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 5
2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 6
2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide

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